2-Chloro-6-methoxypyridin-4-amine
Description
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic protons, methoxy group, and amino protons. While specific data for this compound are limited, analogous compounds like 2-chloro-6-methoxypyridine exhibit the following patterns:
Infrared (IR) and Raman Spectroscopy
The Fourier transform infrared (FTIR) and FT-Raman spectra of related compounds, such as 2-chloro-6-methoxypyridine, show:
Mass Spectrometry
Electrospray ionization (ESI) mass spectrometry reveals a molecular ion peak at m/z 158.59 (M+H)⁺, consistent with the molecular formula C₆H₇ClN₂O. Fragmentation patterns may include loss of the methoxy group (m/z 143) or chlorine atom (m/z 122).
Spectroscopic Data Summary
| Technique | Observed Peaks/Bands | Functional Group/Feature |
|---|---|---|
| ¹H NMR | δ 3.9–4.0 (s, 3H, OCH₃); δ 5.5–6.5 (NH₂) | Methoxy, Amino |
| FTIR | 3300–3500 cm⁻¹ (N–H); 1250–1300 cm⁻¹ (C–O) | Amino, Methoxy |
| ESI-MS | m/z 158.59 (M+H)⁺; m/z 143 (M–OCH₃)⁺ | Molecular Ion, Fragmentation |
Thermodynamic Properties and Solubility Behavior
Solubility
The solubility of this compound is solvent-dependent, influenced by the polar amino group and the electron-donating methoxy group. Limited experimental data suggest:
Thermal Stability
The compound is stable under standard storage conditions (2–8°C, protected from light). Decomposition may occur at elevated temperatures, releasing hydrogen chloride (HCl) and nitrogen oxides.
Solubility and Stability Trends
| Solvent | Solubility (Relative) | Stability Behavior |
|---|---|---|
| Water | High | Stable at room temperature |
| Ethanol | Moderate | Stable, no degradation observed |
| Hexane | Low | Poor dissolution, potential phase separation |
Computational Chemistry Studies (DFT Calculations, Molecular Orbital Analysis)
Density Functional Theory (DFT) Insights
DFT calculations using the B3LYP functional with 6-31G(d,p) basis sets have been employed to analyze related pyridine derivatives. Key findings include:
- Vibrational Frequencies : Computed stretching modes align with experimental IR/Raman data, validating assignments for N–H, C–O, and C–N bonds.
- Electronic Structure : The HOMO (highest occupied molecular orbital) is localized on the amino group, while the LUMO (lowest unoccupied molecular orbital) resides on the pyridine ring, influencing reactivity.
Molecular Orbital Analysis
The amino group’s lone-pair electrons contribute to the HOMO, enabling nucleophilic interactions. The electron-withdrawing chlorine atom lowers the LUMO energy, enhancing electrophilic susceptibility at the pyridine ring. This dual reactivity is critical for applications in medicinal chemistry.
Computational Parameters
| Parameter | Value (B3LYP/6-31G(d,p)) | Significance |
|---|---|---|
| HOMO Energy | ~-10 eV | Nucleophilic site (amino group) |
| LUMO Energy | ~-1 eV | Electrophilic site (pyridine ring) |
| N–H Bond Length | ~1.01 Å | Hydrogen-bonding capability |
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-6-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-3-4(8)2-5(7)9-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGUZYNTDPJNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008304-85-5 | |
| Record name | 2-chloro-6-methoxypyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
This approach involves the initial preparation of a pyridine precursor, such as 2-bromo-6-methoxypyridin-4-amine, followed by chlorination and substitution reactions to introduce the amino group at the 4-position.
Procedure Details
- Starting Material: 2-bromo-6-methoxypyridin-4-amine (prepared via bromination of 6-methoxyisonicotinamide)
- Chlorination Step:
- The precursor is reacted with sodium hypochlorite (bleach solution) in water at low temperatures (~10°C) to facilitate selective chlorination at the 4-position.
- The mixture is maintained below 10°C during addition to prevent side reactions.
- The chlorination is monitored until completion, typically over 2 hours at room temperature (~20°C).
- Isolation:
- The product is precipitated by adjusting pH with hydrochloric acid at low temperature (<6°C).
- The mixture is then heated slightly (~20°C), filtered, washed, and dried.
- Yield: Approximately 86%, with 76 g obtained from 100 g of precursor.
Reaction Conditions Summary
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chlorination | Sodium hypochlorite | <10°C | 2 h | 86% |
| Acidification and isolation | Hydrochloric acid | <6°C | - | - |
Research Findings
- The chlorination process is optimized by controlling temperature and reagent addition rate to maximize selectivity.
- The process is scalable and yields high purity product, suitable for further functionalization.
Nucleophilic Aromatic Substitution (SNAr) for Amination
Method Overview
This method involves the substitution of the methoxy group with an amino group via nucleophilic attack, facilitated by activating conditions such as heating and the presence of suitable solvents.
Procedure Details
- Starting Material: 2-bromo-6-methoxyisonicotinamide
- Reaction Conditions:
- The precursor is reacted with N,N-dimethylformamide (DMF) as a solvent at elevated temperatures (~77°C).
- A chloramine reagent or equivalent is used to introduce the amino group at the 4-position.
- The reaction is monitored by TLC to ensure complete conversion.
- Post-Reaction Workup:
- The mixture is washed with dichloromethane and pyridine, then acidified with acetic acid in ethanol.
- The organic phase is separated, washed, filtered through charcoal, and concentrated.
- Crystallization is achieved by adding cyclohexane and cooling.
- Yield: Approximately 76 g from 100 g of precursor, indicating an efficient process.
Reaction Conditions Summary
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| Amination | N,N-dimethylformamide, chloramine | ~77°C | 30 min to 18 h | 76% |
Research Findings
- The SNAr reaction is facilitated by electron-withdrawing groups and the presence of polar aprotic solvents like DMF.
- Proper temperature control ensures high selectivity and yield.
Crystallization and Purification
Method Overview
Purification is achieved through crystallization from solvents such as cyclohexane, which induces oiling-out phenomena, leading to high-purity crystalline product.
Process Details
- Concentration of the reaction mixture followed by addition of cyclohexane.
- Cooling to induce crystallization.
- Filtration and washing to remove impurities.
- Final drying at around 45°C yields pure 2-Chloro-6-methoxypyridin-4-amine.
Notes on Purification
- Crystallization parameters are critical for purity.
- Use of activated charcoal during filtration removes colored impurities.
Summary Table of Preparation Methods
| Method | Key Reagents | Main Conditions | Yield | Remarks |
|---|---|---|---|---|
| Chlorination + SNAr | Sodium hypochlorite, hydrochloric acid | <10°C for chlorination; 77°C for amination | ~86% for chlorination, 76% overall | High scalability, high purity |
| Direct Amination | N,N-dimethylformamide, chloramine | ~77°C, 30 min to 18 h | 76% | Efficient for large-scale synthesis |
| Crystallization | Cyclohexane | Cooling to induce oiling-out | Purity enhancement | Critical for final product quality |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxypyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen gas and palladium catalysts are used for reduction, while oxidizing agents like potassium permanganate are used for oxidation.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-6-methoxypyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxypyridin-4-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers and Pyridine Derivatives
Several positional isomers and pyridine-based analogs share the same molecular formula (C₆H₇ClN₂O ) but differ in substituent positions (Table 1):
Key Observations :
- Electronic Effects : The methoxy group at position 6 in the target compound is electron-donating, enhancing the electron density of the pyridine ring compared to chlorine at position 2, which is electron-withdrawing. This balance influences reactivity in coupling reactions .
- Steric Effects: Substituent positions affect steric hindrance. For example, (2-Amino-6-chloropyridin-4-yl)methanol has a hydroxymethyl group, increasing polarity and hydrogen-bonding capacity .
Pyrimidine Analogs
Pyrimidine derivatives, such as 4-Chloro-6-methoxypyrimidin-2-amine (CAS: 3286-55-3), share structural similarities but differ in ring type (pyrimidine vs. pyridine) and substitution patterns (Table 2):
Key Observations :
- Ring Heteroatoms : Pyrimidines (two N atoms) exhibit different electronic profiles compared to pyridines (one N atom), affecting aromaticity and reactivity. For instance, 4-Chloro-6-methoxypyrimidin-2-amine forms robust hydrogen-bonded networks with succinic acid, a property leveraged in crystal engineering .
- Biological Activity : Pyrimidine derivatives like AZT (azidothymidine) are antiviral agents, highlighting the scaffold’s pharmaceutical relevance. Chloro and methoxy substituents in analogs may modulate target binding .
Substituent Variations: Methoxy vs. Methyl vs. Propoxy
Altering the alkoxy group or replacing it with alkyl chains impacts physicochemical properties (Table 3):
Key Observations :
- Lipophilicity : Longer alkoxy chains (e.g., propoxy) increase logP values, improving membrane permeability but reducing aqueous solubility.
- Synthetic Flexibility : Methoxy groups are easier to introduce via nucleophilic substitution (e.g., NaOMe/MeOH reflux) compared to bulkier alkoxy chains .
Biological Activity
2-Chloro-6-methoxypyridin-4-amine (CAS No. 17228-64-7) is a chemical compound with significant biological activities, particularly in the context of drug metabolism and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chloro group at the 2-position
- Methoxy group at the 6-position
- Amino group at the 4-position
The molecular formula is , with a molecular weight of approximately 143.57 g/mol. The presence of these functional groups contributes to its reactivity and biological activity, particularly in enzyme inhibition and potential antimicrobial properties .
The primary mechanism of action for this compound involves its interaction with cytochrome P450 enzymes, specifically CYP1A2. This enzyme plays a crucial role in the metabolism of various drugs, and the inhibition by this compound can significantly affect pharmacokinetics and drug interactions .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of CYP1A2, which can lead to altered metabolism of co-administered drugs. This property is particularly relevant in drug development and safety assessments .
Anticancer Potential
The compound's structural features also indicate possible anticancer activities. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound could be explored for its potential in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloro-4-methoxypyridine | Lacks amino group | Moderate antimicrobial properties |
| 2-Amino-4-chloro-6-methylpyrimidine | Contains a pyrimidine ring | Antimicrobial activity against certain pathogens |
| 2-Chloro-4-nitropyridine | Contains a nitro group instead of an amino group | Known for various chemical reactivities |
The distinct arrangement of functional groups in this compound imparts unique chemical and biological properties compared to these similar compounds .
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with this compound:
-
Cytochrome P450 Inhibition:
- A study demonstrated that this compound significantly inhibited CYP1A2 activity, impacting drug metabolism in vitro. This finding underscores its relevance in pharmacokinetic studies .
- Potential Antimicrobial Activity:
- Anticancer Research:
Q & A
Q. What are the optimal synthetic routes for 2-Chloro-6-methoxypyridin-4-amine, and how is purity ensured?
Methodological Answer: The compound is synthesized via nucleophilic substitution using 2,6-dichloropyridin-4-amine as a starting material. A reflux reaction with sodium methoxide (20% NaOMe/MeOH) for 72 hours achieves substitution of one chlorine atom with a methoxy group. Post-synthesis, purification involves extraction with 30% iPrOH/CHCl₃, followed by flash chromatography (silica gel, 0–10% MeOH/CH₂Cl₂ eluent) to yield 81.2% pure product. Purity validation typically employs HPLC and ¹H/¹³C NMR spectroscopy .
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy and chloro groups) and aromatic proton environments.
- Mass Spectrometry (MS) : For molecular weight verification (theoretical: 158.59 g/mol).
- FT-IR : To identify functional groups (e.g., N–H stretches in amines, C–O in methoxy groups).
Refer to analogous pyridine derivatives in crystallographic databases for spectral benchmarking .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer: Store at room temperature in airtight, light-protected containers. Stability tests under accelerated degradation conditions (e.g., 40°C/75% relative humidity for 4 weeks) are recommended to assess hydrolytic sensitivity, particularly of the methoxy and chloro substituents .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound?
Methodological Answer: SC-XRD using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. For example:
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methanol polarity) on reaction kinetics.
- Hammett Constants : Use σ values for substituents (Cl: +0.23, OMe: −0.27) to predict regioselectivity in further substitutions .
Q. How can researchers address contradictions in reported synthetic yields (e.g., 81.2% vs. lower yields in similar reactions)?
Methodological Answer:
- Variable Optimization : Screen reaction time (e.g., 48–96 hours), temperature (reflux vs. microwave-assisted), and base concentration (15–25% NaOMe).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., di-methoxy derivatives from over-substitution).
- Solvent Effects : Test alternative co-solvents (e.g., THF/MeOH) to improve solubility of intermediates .
Q. What are the applications of this compound in medicinal chemistry?
Methodological Answer: The compound serves as a precursor for:
- Antileukemic Agents : Functionalization with triazine or pyrimidine moieties (e.g., 6-aryl-4-cycloamino-1,3,5-triazine-2-amines, yield: 7–24%).
- Kinase Inhibitors : Structural analogs (e.g., SB-202190) target p38 MAP kinase (IC₅₀ < 1 µM).
- SAR Studies : Modify substituents to enhance binding affinity or solubility (e.g., replacing Cl with F for metabolic stability) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
